molecular formula C10H14ClNO2 B566945 Methyl 3-(1-aminoethyl)benzoate hydrochloride CAS No. 1263378-68-2

Methyl 3-(1-aminoethyl)benzoate hydrochloride

Cat. No.: B566945
CAS No.: 1263378-68-2
M. Wt: 215.677
InChI Key: PMFQSOTUHJSZHY-UHFFFAOYSA-N
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Description

Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is a solid at room temperature and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-aminoethyl)benzoate hydrochloride typically involves the esterification of 3-(1-aminoethyl)benzoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-aminoethyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(1-aminoethyl)benzoate hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-(1-aminoethyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1-aminoethyl)benzoate: The free base form without the hydrochloride salt.

    Methyl 3-(1-(tert-butoxycarbonyl)amino)ethyl)benzoate: A protected form with a tert-butoxycarbonyl group.

    (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride: The enantiomeric form with specific stereochemistry.

Uniqueness

Methyl 3-(1-aminoethyl)benzoate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its free base or protected forms .

Properties

IUPAC Name

methyl 3-(1-aminoethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(11)8-4-3-5-9(6-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFQSOTUHJSZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719938
Record name Methyl 3-(1-aminoethyl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-68-2
Record name Benzoic acid, 3-(1-aminoethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(1-aminoethyl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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